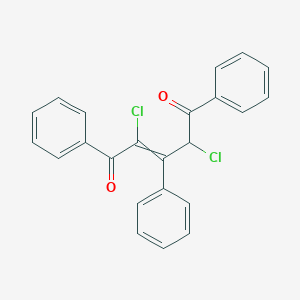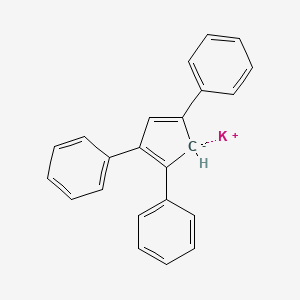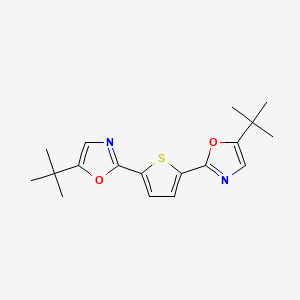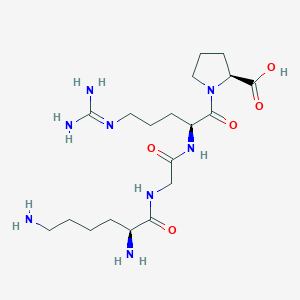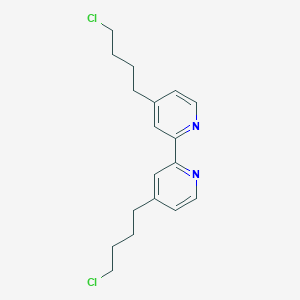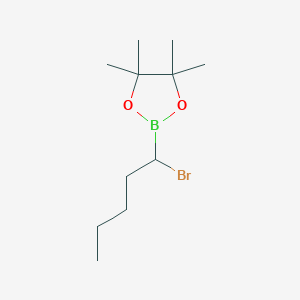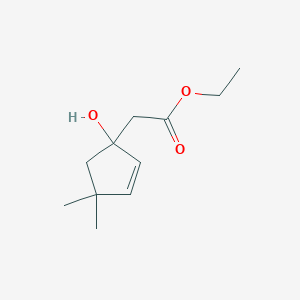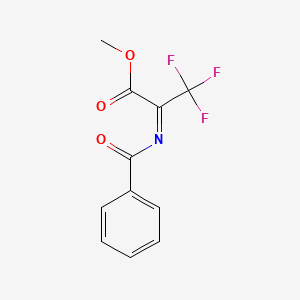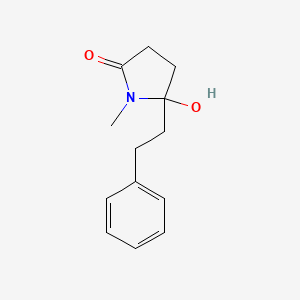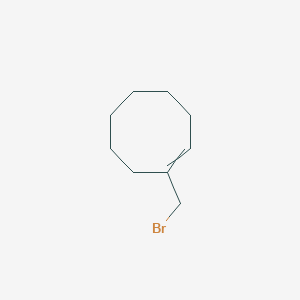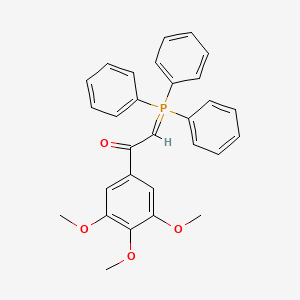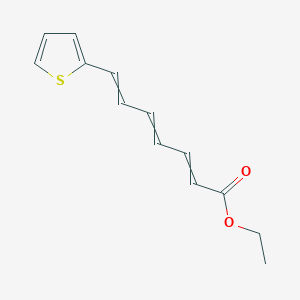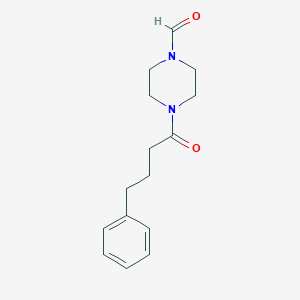
2,3-Bis(phenylselanyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(phenylselanyl)prop-2-en-1-ol is an organic compound characterized by the presence of two phenylselanyl groups attached to a prop-2-en-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(phenylselanyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with diphenyl diselenide in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(phenylselanyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides.
Reduction: Reduction reactions can convert the selenoxide back to the original compound.
Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include selenoxides, reduced forms of the compound, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,3-Bis(phenylselanyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.
Mécanisme D'action
The mechanism of action of 2,3-Bis(phenylselanyl)prop-2-en-1-ol involves the interaction of the phenylselanyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact molecular pathways involved are still under investigation, but they may include modulation of oxidative stress and inhibition of certain enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-ol, 3-phenyl- (E):
1,3-Bis(allyloxy)-2-propanol: This compound has a similar backbone but different functional groups.
Uniqueness
2,3-Bis(phenylselanyl)prop-2-en-1-ol is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
134904-99-7 |
|---|---|
Formule moléculaire |
C15H14OSe2 |
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
2,3-bis(phenylselanyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14OSe2/c16-11-15(18-14-9-5-2-6-10-14)12-17-13-7-3-1-4-8-13/h1-10,12,16H,11H2 |
Clé InChI |
BRDKEVQPQBBTER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]C=C(CO)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



